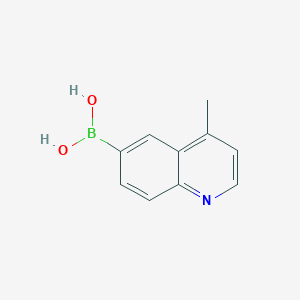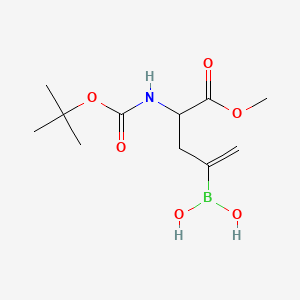
(4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopent-1-en-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid typically involves the use of tert-butyl carbamate as a protecting group for the amino function. The synthetic route often includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate to form a stable intermediate.
Formation of the Boronic Acid: The protected amino compound is then subjected to boronation reactions to introduce the boronic acid functionality.
Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and organohalides in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling.
Scientific Research Applications
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of stable boronate esters. This interaction is crucial in its role in Suzuki–Miyaura coupling reactions, where it participates in the transmetalation step with palladium catalysts .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in organic synthesis.
Pinacol Boronic Esters: Used in similar applications but have different stability and reactivity profiles.
Uniqueness
(4-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopent-1-en-2-yl)boronic acid is unique due to its specific functional groups that allow for versatile applications in various chemical reactions and its potential in medicinal chemistry for drug development .
Properties
Molecular Formula |
C11H20BNO6 |
|---|---|
Molecular Weight |
273.09 g/mol |
IUPAC Name |
[5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopent-1-en-2-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO6/c1-7(12(16)17)6-8(9(14)18-5)13-10(15)19-11(2,3)4/h8,16-17H,1,6H2,2-5H3,(H,13,15) |
InChI Key |
JLNOSBSNQABCJE-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



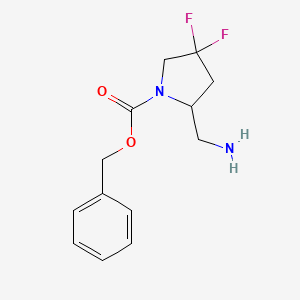
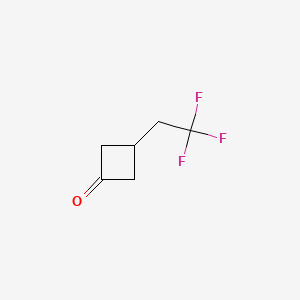
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate](/img/structure/B13478075.png)
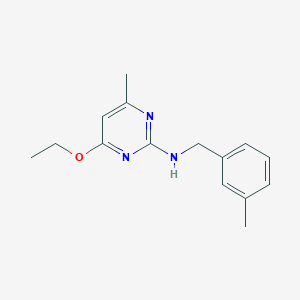
![Potassium trifluoro(5,8-dioxaspiro[3.4]octan-2-yl)borate](/img/structure/B13478086.png)
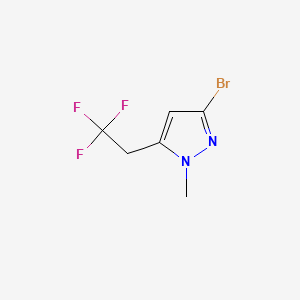

![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
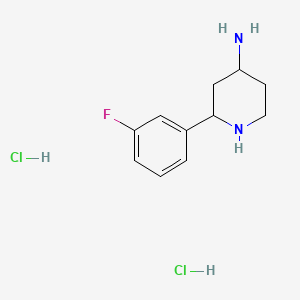
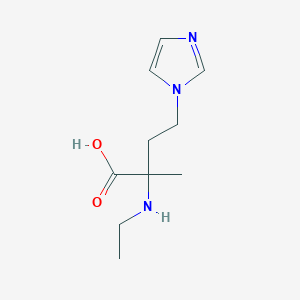

![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)
